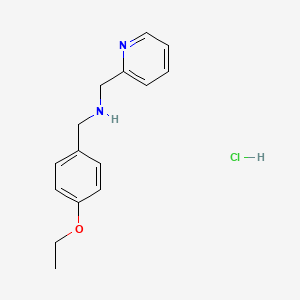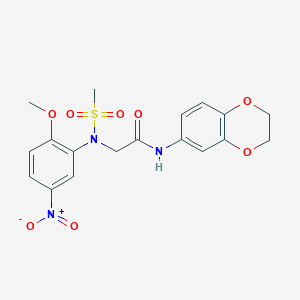
(4-ethoxybenzyl)(2-pyridinylmethyl)amine hydrochloride
説明
(4-ethoxybenzyl)(2-pyridinylmethyl)amine hydrochloride, commonly known as EAPA, is a chemical compound that has gained significant attention in scientific research due to its potential biomedical applications. EAPA is a derivative of benzylamine and pyridine, and its unique chemical structure has led to its investigation as a potential therapeutic agent for various diseases.
作用機序
The exact mechanism of action of EAPA is not fully understood. However, studies have suggested that EAPA may exert its effects through various pathways, including the regulation of gene expression, modulation of signaling pathways, and inhibition of enzyme activity. EAPA has been shown to interact with various cellular targets, including DNA, proteins, and enzymes, which may contribute to its diverse biological effects.
Biochemical and Physiological Effects:
EAPA has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and modulation of cellular signaling pathways. Additionally, EAPA has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One advantage of using EAPA in lab experiments is its relatively simple synthesis method, which allows for easy production of large quantities of the compound. Additionally, EAPA has been shown to have a low toxicity profile, making it a safe and reliable compound for use in various experimental settings. However, one limitation of EAPA is its limited solubility in water, which may pose challenges in certain experimental protocols.
将来の方向性
There are several potential future directions for research on EAPA. One area of interest is the development of EAPA-based therapeutics for cancer and neurodegenerative diseases. Additionally, further investigation into the mechanism of action of EAPA may provide insight into its diverse biological effects and potential therapeutic applications. Finally, the development of more efficient synthesis methods for EAPA may allow for its wider use in various experimental settings.
科学的研究の応用
EAPA has been investigated for its potential applications in various biomedical fields, including cancer, neurodegenerative diseases, and cardiovascular diseases. Studies have shown that EAPA exhibits anticancer properties by inducing apoptosis and inhibiting cancer cell proliferation. Additionally, EAPA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cardiovascular research, EAPA has been investigated for its potential to reduce hypertension and improve endothelial function.
特性
IUPAC Name |
1-(4-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O.ClH/c1-2-18-15-8-6-13(7-9-15)11-16-12-14-5-3-4-10-17-14;/h3-10,16H,2,11-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVZKRWUUBRASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC2=CC=CC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4172232.png)
![ethyl N-[(cyclohexylamino)carbonyl]-3,3,3-trifluoro-2-phenylalaninate](/img/structure/B4172239.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(4-morpholinyl)phenyl]propanamide](/img/structure/B4172246.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4172258.png)
![N-benzyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N,3-diphenylpropanamide](/img/structure/B4172264.png)

![N-cyclohexyl-N'-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]urea](/img/structure/B4172276.png)

![N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]acetamide](/img/structure/B4172293.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide](/img/structure/B4172294.png)
![4-[4-(1-adamantylcarbonyl)-1-piperazinyl]-3-fluorobenzonitrile](/img/structure/B4172303.png)
![N-(3'-acetyl-1-benzyl-5-methoxy-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4172306.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide](/img/structure/B4172307.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4172314.png)